3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile
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Overview
Description
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile is a chemical compound with the molecular formula C10H9N3O It is known for its unique structure, which includes an oxazole ring fused to a pyridine ring, and a nitrile group at the 5-position
Mechanism of Action
Target of Action
Similar compounds, such as isoxazolo[4,5-b]pyridine derivatives, have been studied as inhibitors of cytochrome p450 cyp17 , which is responsible for the biosynthesis of precursors of both androgens and estrogen .
Mode of Action
Similar compounds have been shown to inhibit the activity of cytochrome p450 cyp17 , potentially affecting the biosynthesis of androgens and estrogen .
Biochemical Pathways
If it acts similarly to other isoxazolo[4,5-b]pyridine derivatives, it may affect the biosynthesis of androgens and estrogen by inhibiting cytochrome p450 cyp17 .
Result of Action
Similar compounds have been shown to display a variety of biological activities, such as antibacterial, anticancer, and antiproliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amines .
Scientific Research Applications
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Propan-2-yl)-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
Uniqueness
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile is unique due to its specific structural features, such as the presence of both an oxazole and a pyridine ring, and the nitrile group at the 5-position.
Properties
IUPAC Name |
3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-6(2)9-8-3-7(4-11)5-12-10(8)14-13-9/h3,5-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBZXQNOAUXFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC2=C1C=C(C=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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